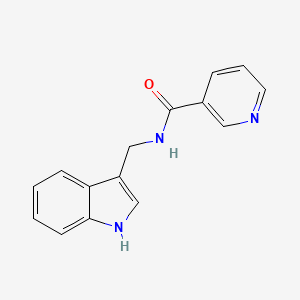
Nicotinamide, N-(3-indolylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinamide, N-(3-indolylmethyl)- is a compound that combines the nicotinamide moiety with an indole group. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, N-(3-indolylmethyl)- can be achieved through several methods. One common approach involves the Curtius rearrangement of indole-3-carboxazide to produce N-(3-indolylmethyl)nicotinamide . This reaction typically requires the use of triethylamine and dichloromethane as solvents, with diphenylphosphoryl azide as the reagent .
Industrial Production Methods
Industrial production methods for Nicotinamide, N-(3-indolylmethyl)- are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Nicotinamide, N-(3-indolylmethyl)- can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the indole or nicotinamide groups.
Substitution: The indole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .
Aplicaciones Científicas De Investigación
Nicotinamide, N-(3-indolylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Nicotinamide, N-(3-indolylmethyl)- involves its interaction with various molecular targets and pathways. The compound is known to influence cellular energy metabolism, DNA repair, and transcription regulation . It exerts its effects by modulating the activity of enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1) and influencing signaling pathways like NF-κB .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Nicotinamide: A form of vitamin B3 with various biological activities.
Nicotinamide riboside: A precursor to nicotinamide adenine dinucleotide (NAD+) with potential anti-aging effects.
Nicotinamide mononucleotide: Another NAD+ precursor with similar biological functions.
Uniqueness
Nicotinamide, N-(3-indolylmethyl)- is unique due to the presence of the indole moiety, which imparts additional biological activities and potential therapeutic applications compared to other nicotinamide derivatives .
Propiedades
Número CAS |
63183-53-9 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
N-(1H-indol-3-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H13N3O/c19-15(11-4-3-7-16-8-11)18-10-12-9-17-14-6-2-1-5-13(12)14/h1-9,17H,10H2,(H,18,19) |
Clave InChI |
ZXXWHZIZRFFPLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CNC(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















